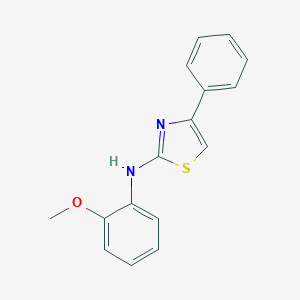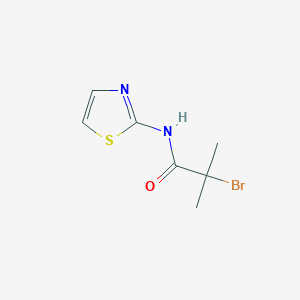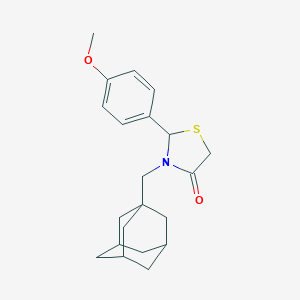
4-pyridin-4-yl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-pyridin-4-yl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile is a member of bipyridines.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Synthesis of Thieno[2,3-b]pyridines and Derivatives : Abdelriheem, Ahmad, and Abdelhamid (2015) explored the synthesis of various derivatives, including 2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile and thieno[2,3-b]pyridins. These compounds were synthesized from sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate and their structures were confirmed by elemental analysis, spectral data, and chemical transportation Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety.
Efficient Synthesis and Transformations Involving Pyridine Ring : Paronikyan et al. (2019) developed a method for the synthesis of 1-hydrazinyl-3-arylamino-5,6,7,8-tetrahydroisoquinoline- 4-carbonitriles via recyclization of the pyridine ring. They explored the conversion of these products to new heterocyclic systems and studied azide–tetrazole equilibrium depending on solvent polarity and substituent nature Efficient Synthesis and Some Transformations of 1-Hydrazinyl-5,6,7,8-tetrahydroisoquinolines Involving Rearrangement of the Pyridine Ring.
Green Approach in Synthesis Using Nanocrystalline Titania-based Catalyst : Murugesan, Gengan, and Krishnan (2016) described the use of a nanocrystalline titania-based sulfonic acid material as an effective catalyst for the synthesis of pyran derivatives. Their approach underscores the importance of environmentally friendly methods in chemical synthesis Green approach: Nanocrystalline titania-based sulfonic acid catalyst for the synthesis of piperazinyl-quinolinyl pyran derivatives.
Chemical Structure and Properties
Study of Hydrogen Bond Interactions in Solvates : Singh and Baruah (2009) focused on the structural characterization of solvates involving pyridine and quinoline. They highlighted how hydrogen bond interactions play a pivotal role in the formation of polymorphic solvates, emphasizing the significance of molecular interactions in defining the properties of chemical compounds Different solvates of two isomeric dicarboxylic acids with pyridine and quinoline.
Structural Elucidation and Antimicrobial Activity of Chromeno Pyrimidinone Derivatives : Banothu and Bavanthula (2012) synthesized a series of chromeno pyrimidinone derivatives and assessed their antimicrobial activity. Their work highlights the potential of these compounds in developing new antimicrobial agents Brønsted acidic ionic liquid catalyzed highly efficient synthesis of chromeno pyrimidinone derivatives and their antimicrobial activity.
Antimicrobial Activity and Biological Properties
Synthesis of Pyridine Derivatives and Evaluation of Antimicrobial Activity : Bogdanowicz et al. (2013) synthesized cyanopyridine derivatives and evaluated their antimicrobial activity against various bacteria. This study contributes to the understanding of the potential therapeutic applications of these compounds The Synthesis and Antibacterial Activity of Novel 4-Pyrrolidin-3-cyanopyridine Derivatives.
Propiedades
Número CAS |
109619-38-7 |
|---|---|
Fórmula molecular |
C15H13N3S |
Peso molecular |
267.4g/mol |
Nombre IUPAC |
4-pyridin-4-yl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C15H13N3S/c16-9-12-14(10-5-7-17-8-6-10)11-3-1-2-4-13(11)18-15(12)19/h5-8H,1-4H2,(H,18,19) |
Clave InChI |
RDDCJKWXCSJOSQ-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=NC=C3 |
SMILES canónico |
C1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=NC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-phenoxypropanohydrazide](/img/structure/B377727.png)
![4-[(2,6-dichloroanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B377733.png)
![3,5-bis(acetyloxy)-2-[(acetyloxy)methyl]-6-[3-hydroxy-4-(6-quinolinylacetyl)phenoxy]tetrahydro-2H-pyran-4-yl acetate](/img/structure/B377734.png)
![(4S,14R,17S)-6-(5,5-diphenylpent-4-en-2-yl)-4,17-dimethyl-18-oxapentacyclo[12.3.1.01,9.04,8.012,17]octadecan-2-one](/img/structure/B377737.png)
![5-ethoxy-2-[({4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]phenyl}imino)methyl]phenol](/img/structure/B377740.png)
![Diethyl 3-methyl-5-{[(4-methyl-1-piperazinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B377741.png)

![O-methyl bis[3-(4-bromobenzylidene)-2-(4-morpholinyl)-1-cyclopenten-1-yl]phosphinothioate](/img/structure/B377746.png)
![2-[(4-amino-1,5-dicyano-3-azaspiro[5.5]undeca-1,4-dien-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B377747.png)

![5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B377750.png)

![2-(3,4-dichloro-2-methoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B377752.png)
